molecular formula C12H21NO3 B4062433 N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide

N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide

Cat. No. B4062433
M. Wt: 227.30 g/mol
InChI Key: IYUVUJJONNFBFU-UHFFFAOYSA-N
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Description

N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide, also known as TEOF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. TEOF has a unique chemical structure that makes it a promising candidate for use in drug discovery, as well as in the development of new materials.

Scientific Research Applications

Enzymatic Polymerization and Sustainable Materials

One significant application of compounds related to N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide lies in the field of sustainable material production. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the potential of furanic compounds as alternatives to petroleum-based polymers. These sustainable materials, such as poly(octamethylene furanamide), demonstrate promising properties for use in high-performance applications, suggesting that derivatives of N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide could similarly contribute to advancements in green materials science (Jiang et al., 2015).

Advanced Drug Delivery Systems

Another intriguing application is the development of cross-linked hydrogels through Diels-Alder coupling, involving furan- and maleimide-modified polymers. Such materials are pivotal in creating novel drug delivery systems due to their adjustable mechanical properties and biocompatibility. The research indicates that furanic compounds, potentially including derivatives of N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide, could be key in synthesizing new hydrogel-based drug delivery platforms (Stewart et al., 2016).

Synthesis of Biobased Polyesters

The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block underscores the versatility of furanic compounds in creating environmentally friendly plastics. These novel polyesters, derived from biomass, highlight the potential of furanic derivatives for replacing traditional petrochemical materials in various applications, offering a path towards more sustainable plastic products (Jiang et al., 2014).

Novel Synthesis Methods and Medicinal Chemistry

Research on the synthesis of fused 3-aminoazepinones via trapping cyclic seven-membered allenamides with furan showcases innovative approaches in medicinal chemistry. These methodologies provide new pathways for creating complex molecules with potential pharmaceutical applications, suggesting that furanic derivatives, including those related to N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide, could serve as valuable intermediates in drug development (Schurgers et al., 2014).

Anti-Bacterial Applications

The synthesis and evaluation of N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling have demonstrated significant anti-bacterial activities against drug-resistant strains. This research underscores the potential of furanic compounds in addressing the challenge of antibiotic resistance, hinting at the broader applicability of N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).

properties

IUPAC Name

N,N,2-triethyl-2-methyl-5-oxooxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-12(4)9(8-10(14)16-12)11(15)13(6-2)7-3/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUVUJJONNFBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC(=O)O1)C(=O)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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